molecular formula C6H6ClNO3S B6203742 2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2153749-60-9

2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B6203742
CAS No.: 2153749-60-9
M. Wt: 207.64 g/mol
InChI Key: LMBLDBCWUJGBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-cyclopropyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and oxazole compounds:

Properties

CAS No.

2153749-60-9

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

LMBLDBCWUJGBKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(O2)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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